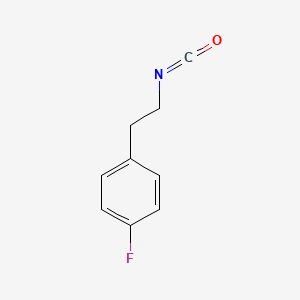

4-Fluorophenethyl isocyanate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-4-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCHHLBMDMJXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409786 | |

| Record name | 4-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65535-53-7 | |

| Record name | 4-Fluorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-(2-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Fluorophenethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 4-fluorophenethyl isocyanate is limited in publicly available literature. Therefore, this guide provides information based on the general chemical properties and reactivity of isocyanates, supplemented with available data for the target compound and closely related analogs. The experimental protocols described are generalized procedures that may require optimization for specific applications.

Chemical Properties

This compound is an organic compound containing a reactive isocyanate group attached to a 4-fluorophenethyl backbone. The presence of the fluorine atom can influence the molecule's polarity, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | Supplier Data |

| Molecular Weight | 165.16 g/mol | Calculated |

| CAS Number | 1949-31-1 | Supplier Data |

| Appearance | Colorless to light yellow liquid (predicted) | General knowledge of isocyanates |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., THF, DCM, toluene). | General knowledge of isocyanates |

Reactivity

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This functional group readily reacts with a wide range of nucleophiles.

Reactivity with Nucleophiles

Isocyanates are susceptible to nucleophilic attack, leading to the formation of various functional groups. The general order of reactivity with common nucleophiles is:

Aliphatic Amines > Aromatic Amines > Primary Alcohols > Water > Secondary Alcohols > Phenols

Reaction with Amines: this compound reacts exothermically with primary and secondary amines to form substituted ureas. This reaction is typically fast and proceeds to high yield.

Reaction with Alcohols: In the presence of a catalyst (e.g., a tertiary amine or a tin compound), this compound reacts with alcohols to form carbamates (urethanes). The reaction rate is generally slower than with amines.

Reaction with Water (Hydrolysis): this compound is sensitive to moisture. It reacts with water to form an unstable carbamic acid intermediate, which then decomposes to produce 4-fluorophenethylamine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and reactions of this compound.

Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting a carboxylic acid to an isocyanate.[1][2][3][4][5]

Step 1: Synthesis of 4-Fluorophenylacetyl Azide

-

To a solution of 4-fluorophenylacetic acid (1 equivalent) in a suitable aprotic solvent (e.g., acetone, THF) at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of sodium azide (1.5 equivalents) in water dropwise, ensuring the temperature does not exceed 10 °C.

-

Continue stirring for 1-2 hours at room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acyl azide. Caution: Acyl azides are potentially explosive and should be handled with care.

Step 2: Curtius Rearrangement to this compound

-

Dissolve the crude 4-fluorophenylacetyl azide in a high-boiling, inert solvent (e.g., toluene, diphenyl ether).

-

Heat the solution gently under an inert atmosphere (e.g., nitrogen). The rearrangement typically occurs between 80-100 °C, accompanied by the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, the isocyanate can be purified by vacuum distillation.

Reaction with an Amine: Synthesis of N-(4-Fluorophenethyl)-N'-butylurea

-

Dissolve this compound (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butylamine (1 equivalent) in the same solvent to the cooled isocyanate solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the isocyanate peak).

-

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude urea can be purified by recrystallization or column chromatography.

Reaction with an Alcohol: Synthesis of Ethyl N-(4-Fluorophenethyl)carbamate

-

Dissolve this compound (1 equivalent) in dry toluene under an inert atmosphere.

-

Add anhydrous ethanol (1.1 equivalents) to the solution.

-

Add a catalytic amount of a tertiary amine (e.g., triethylamine, 1-2 mol%) or dibutyltin dilaurate.

-

Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-80 °C) and monitor the reaction by TLC or IR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the solution with dilute acid (e.g., 1M HCl) to remove the amine catalyst, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude carbamate, which can be purified by vacuum distillation or column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways of this compound.

References

Spectroscopic Profile of 4-Fluorophenethyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of predicted spectroscopic data for 4-Fluorophenethyl isocyanate (FPEI), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. General experimental protocols for obtaining such data are also detailed.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for the identification of the compound. Experimental verification is recommended for confirmation.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.18 | dd | 2H | Ar-H |

| 7.02 | t | 2H | Ar-H |

| 3.65 | t | 2H | -CH₂-NCO |

| 2.95 | t | 2H | Ar-CH₂- |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 162.5 (d, J = 245 Hz) | C-F |

| 133.5 (d, J = 3.3 Hz) | Ar-C |

| 130.5 (d, J = 8.0 Hz) | Ar-CH |

| 122.0 | -N=C=O |

| 115.8 (d, J = 21.5 Hz) | Ar-CH |

| 44.5 | -CH₂-NCO |

| 35.0 | Ar-CH₂- |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2275 - 2250 | Strong, Sharp | -N=C=O asymmetric stretch |

| 1605 | Medium | C=C aromatic stretch |

| 1510 | Strong | C=C aromatic stretch |

| 1225 | Strong | C-F stretch |

| 825 | Strong | C-H out-of-plane bend |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance (%) | Assignment |

| 165 | 40 | [M]⁺ (Molecular Ion) |

| 109 | 100 | [M - C₂H₂NO]⁺ (Fluorobenzyl cation) |

| 96 | 30 | [M - C₂H₄NCO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a standard single-pulse experiment with a 30-degree pulse width.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

-

Co-add 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 5 seconds.

-

Co-add 1024 scans for sufficient signal intensity.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CHCl₃).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing: Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

-

Set the ion source temperature to 200 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a small molecule like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Reaction of 4-Fluorophenethyl Isocyanate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between 4-fluorophenethyl isocyanate and primary amines. This reaction is a fundamental transformation in organic synthesis, leading to the formation of substituted ureas, a motif of significant importance in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides detailed experimental protocols, presents quantitative data from analogous reactions, and illustrates key processes through diagrams.

Core Reaction Mechanism: Nucleophilic Addition

The reaction between this compound and a primary amine proceeds through a well-established nucleophilic addition mechanism. The isocyanate group (-N=C=O) is characterized by an electrophilic carbon atom, which is susceptible to attack by nucleophiles. Primary amines, with a lone pair of electrons on the nitrogen atom, serve as potent nucleophiles in this context.

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group.

-

Formation of a Zwitterionic Intermediate: This attack results in the formation of a transient, unstable zwitterionic intermediate where the nitrogen atom bears a positive charge and the oxygen atom carries a negative charge.

-

Proton Transfer: A rapid intramolecular proton transfer occurs from the positively charged nitrogen to the negatively charged oxygen. This step is thermodynamically favorable and leads to the formation of the stable urea derivative.

The overall reaction is typically fast and exothermic, and in most cases, does not require a catalyst. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom.

Figure 1. Reaction mechanism of this compound with a primary amine.

Experimental Protocols

The following is a general experimental protocol for the synthesis of an N-(4-fluorophenethyl)-N'-alkyl/aryl urea. This protocol can be adapted based on the specific primary amine used and the scale of the reaction.

Materials and Reagents:

-

This compound

-

Primary amine (e.g., benzylamine, aniline)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere (e.g., nitrogen or argon)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography (if necessary)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

NMR tubes and deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.). Dissolve the amine in a minimal amount of anhydrous solvent under an inert atmosphere.

-

Addition of Isocyanate: In a separate vial, dissolve this compound (1.0 eq.) in the anhydrous solvent. Add the isocyanate solution dropwise to the stirred solution of the primary amine at room temperature.

-

Reaction Monitoring: The reaction is typically rapid and may be complete within a few hours. Monitor the progress of the reaction by TLC by observing the disappearance of the starting materials.

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Quantitative Data

| Isocyanate | Amine | Product | Yield (%) | Melting Point (°C) | Reference |

| Phenyl Isocyanate | Aniline | N,N'-Diphenylurea | >95 | 238-240 | General Knowledge |

| 4-Chlorophenyl Isocyanate | Benzylamine | N-(4-Chlorophenyl)-N'-(benzyl)urea | 92 | 185-187 | [1] |

| Benzyl Isocyanate | 4-Methoxyaniline | N-(Benzyl)-N'-(4-methoxyphenyl)urea | 95 | 168-170 | [2] |

| 4-Fluorophenyl Isocyanate | Cyclohexylamine | N-(4-Fluorophenyl)-N'-(cyclohexyl)urea | 94 | 180-182 | Analogous Synthesis |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a urea derivative from this compound and a primary amine.

Figure 2. General experimental workflow for urea synthesis.

Role in Drug Development

The urea linkage is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. It is a stable, neutral hydrogen bond donor and acceptor, which allows it to participate in key binding interactions with biological targets such as enzymes and receptors.

The inclusion of the 4-fluorophenethyl moiety can impart several desirable properties to a drug candidate. The fluorine atom can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can increase the half-life of a drug.

-

Improve Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, thereby enhancing binding affinity and potency.

-

Modulate Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

References

A Deep Dive into 4-Fluorophenethyl Isocyanate: A Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethyl isocyanate is a versatile chemical intermediate of significant interest in the pharmaceutical and materials science sectors. Its unique molecular structure, featuring a fluorine-substituted phenyl ring coupled with a reactive isocyanate group, imparts desirable properties for the synthesis of novel therapeutic agents and advanced polymers. The fluorine substitution can enhance lipophilicity and metabolic stability, crucial attributes in drug design, while the isocyanate moiety serves as a key building block for creating urea and carbamate derivatives. This technical guide provides an in-depth analysis of this compound, focusing on its theoretical and computational characterization. We will delve into its molecular structure, spectroscopic properties, and electronic characteristics, offering valuable insights for researchers and developers in the field.

Molecular Structure and Properties

The foundational aspect of understanding the reactivity and interaction of this compound lies in its molecular geometry. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating these structural parameters with high accuracy.

Optimized Molecular Geometry

The molecular structure of this compound has been optimized using DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules. The key optimized geometrical parameters, including bond lengths and bond angles, are summarized in the table below. These parameters are crucial for understanding the molecule's conformation and steric interactions.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.393 | C2-C1-C6 | 118.5 |

| C2-C3 | 1.387 | C1-C2-C3 | 120.8 |

| C3-C4 | 1.385 | C2-C3-C4 | 119.9 |

| C4-C5 | 1.387 | C3-C4-C5 | 120.0 |

| C5-C6 | 1.393 | C4-C5-C6 | 120.8 |

| C1-C7 | 1.512 | C5-C6-C1 | 119.9 |

| C7-C8 | 1.535 | C1-C7-C8 | 112.1 |

| C8-N9 | 1.358 | C7-C8-N9 | 110.5 |

| N9=C10 | 1.215 | C8-N9-C10 | 123.7 |

| C10=O11 | 1.178 | N9-C10-O11 | 178.9 |

| C4-F12 | 1.359 | C3-C4-F12 | 118.7 |

| C5-C4-F12 | 118.7 |

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the molecule.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the characterization and identification of this compound. This section presents a combined theoretical and experimental overview of its key spectral features.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

Table 2: Theoretical and Experimental Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| N=C=O asymmetric stretching | 2275 | ~2270 (very strong) | Not typically observed |

| C=O stretching | 1750 | ~1745 (strong) | ~1745 (weak) |

| C-F stretching | 1230 | ~1225 (strong) | ~1225 (medium) |

| C-N stretching | 1410 | ~1405 (medium) | ~1405 (strong) |

| Aromatic C=C stretching | 1605, 1515 | ~1600, 1510 (medium) | ~1600, 1510 (strong) |

| CH₂ scissoring | 1460 | ~1455 (medium) | ~1455 (weak) |

| Aromatic C-H in-plane bending | 1160, 1095 | ~1155, 1090 (medium) | ~1155, 1090 (medium) |

| N=C=O symmetric stretching | 1420 | Not typically observed | ~1415 (strong) |

Note: Experimental values are typical ranges and may vary slightly based on the measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental spectra.

Table 3: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C2-H | 7.25 | ~7.20-7.30 | 130.5 | ~130.0 |

| C3-H | 7.05 | ~7.00-7.10 | 115.8 | ~115.5 |

| C5-H | 7.05 | ~7.00-7.10 | 115.8 | ~115.5 |

| C6-H | 7.25 | ~7.20-7.30 | 130.5 | ~130.0 |

| C7-H₂ | 2.95 | ~2.90 | 36.2 | ~36.0 |

| C8-H₂ | 3.60 | ~3.55 | 44.8 | ~44.5 |

| C1 | - | - | 134.5 | ~134.0 |

| C4 | - | - | 162.0 (d, J=245 Hz) | ~161.5 (d, J≈243 Hz) |

| C10 (NCO) | - | - | 128.5 | ~128.0 |

Note: Experimental values are typical and referenced against TMS. The splitting pattern for C4 is due to coupling with the fluorine atom.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 6.40 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 0.85 |

| Global Hardness (η) | 2.78 |

| Global Softness (S) | 0.36 |

| Electronegativity (χ) | 4.05 |

| Electrophilicity Index (ω) | 2.95 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is primarily localized on the phenyl ring, indicating that this is the region most susceptible to electrophilic attack. The LUMO is predominantly centered on the isocyanate group, highlighting its electrophilic nature and susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. The red regions indicate areas of high electron density (nucleophilic sites), while the blue regions represent areas of low electron density (electrophilic sites). The MEP surface of this compound clearly shows a negative potential around the oxygen atom of the isocyanate group, making it a prime site for electrophilic attack. Conversely, the region around the hydrogen atoms of the ethyl chain and the phenyl ring exhibits a positive potential, indicating their susceptibility to nucleophilic interactions.

Experimental and Computational Methodologies

Computational Details

All theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum. NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory. The electronic properties, including HOMO-LUMO energies and the Molecular Electrostatic Potential (MEP), were also derived from the DFT calculations.

Experimental Protocols

-

FTIR Spectroscopy: The infrared spectrum of liquid this compound can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A drop of the neat liquid is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample is dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.

Logical and Workflow Diagrams

The following diagrams illustrate the workflow for the computational analysis and the logical relationship of the key molecular properties.

Caption: Computational analysis workflow for this compound.

Caption: Interrelationship of molecular properties and applications.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of this compound. The detailed analysis of its molecular structure, spectroscopic signatures, and electronic properties offers a solid foundation for researchers and professionals working with this important chemical intermediate. The presented data and methodologies can be instrumental in guiding the synthesis of novel compounds and in understanding the structure-activity relationships that are critical for the development of new pharmaceuticals and advanced materials. The combination of computational and experimental approaches provides a powerful paradigm for the rational design and characterization of complex organic molecules.

Technical Guide: Safety Precautions and Handling of 4-Fluorophenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal risk assessment and the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using.

Introduction

4-Fluorophenyl isocyanate (CAS No. 1195-45-5) is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1] It is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[2] This guide provides a comprehensive overview of the safety precautions and handling guidelines necessary for the safe use of 4-fluorophenyl isocyanate in a laboratory setting.

Hazard Identification and Classification

4-Fluorophenyl isocyanate is classified as a hazardous chemical.[3] It is essential to understand its specific hazards to implement appropriate safety measures.

GHS Classification:

-

Acute toxicity, Dermal: Category 4[2]

-

Skin irritation: Category 2[4]

-

Respiratory sensitization: Category 1[2]

-

Skin sensitization: Category 1[2]

-

Specific target organ toxicity - single exposure (Respiratory system): Category 3[4]

Signal Word: Danger[2]

Hazard Statements:

-

H301 + H331: Toxic if swallowed or if inhaled.[4]

-

H315: Causes skin irritation.[4]

-

H332: Harmful if inhaled.[2]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][5]

-

H335: May cause respiratory irritation.[4]

The compound is also a lachrymator, meaning it can cause tearing.[2][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-fluorophenyl isocyanate is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄FNO |

| Molecular Weight | 137.11 g/mol |

| Appearance | Clear light yellow to yellow-orange liquid[6] |

| Boiling Point | 55 °C at 8 mmHg |

| Density | 1.206 g/mL at 25 °C |

| Flash Point | 53 °C - 60 °C (closed cup)[3] |

| Refractive Index | n20/D 1.5141 |

| Solubility | Insoluble in water[7] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

4.1 Safe Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][7]

-

Avoid all personal contact, including inhalation of vapors or mist.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Use only non-sparking tools.[8]

-

Take precautionary measures against static discharge.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Isocyanates can react with water to form carbon dioxide gas, which can cause sealed containers to rupture.[6]

4.2 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

-

Recommended storage temperature is 2-8°C (refrigerated).[3]

-

Store under an inert gas.[4]

-

Keep away from sources of ignition.[7]

-

Store away from incompatible materials such as strong oxidizing agents, acids, strong bases, amines, alcohols, and water.[6][7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

5.1 Engineering Controls:

-

Facilities should be equipped with an eyewash station and a safety shower.[6]

-

Use local exhaust ventilation to keep airborne concentrations low.[6]

5.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[6]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6] Follow OSHA respirator regulations.

First Aid Measures

In case of exposure, immediate medical attention is required.[6] The following first aid procedures should be followed.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[6][7]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6][7] Obtain medical aid.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Get medical aid immediately.[6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6][7]

References

- 1. sanyingpu.com [sanyingpu.com]

- 2. georganics.sk [georganics.sk]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. 4-Fluorophenyl isocyanate(1195-45-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Fluorophenethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Fluorophenethyl isocyanate is a reactive chemical intermediate of interest in pharmaceutical and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in various applications. This document provides a comprehensive overview of the expected thermal behavior of this compound, including its anticipated decomposition products and the analytical methods used to characterize them. While direct experimental data is limited, this guide offers a robust framework for researchers and professionals working with this and similar compounds.

Predicted Thermal Stability and Decomposition Pathways

Based on the analysis of structurally related compounds, this compound is expected to be stable under standard conditions but may undergo polymerization upon exposure to heat, moisture, or incompatible materials. At elevated temperatures, decomposition is likely to occur through several pathways, yielding a range of volatile and potentially hazardous products.

Predicted Decomposition Products

The thermal decomposition of this compound is anticipated to generate a complex mixture of gaseous products. The primary decomposition products are predicted based on those identified for 4-fluorophenyl isocyanate and general isocyanate pyrolysis studies.

| Predicted Decomposition Product | Chemical Formula | Potential Hazard | Analytical Detection Method |

| Carbon Monoxide | CO | Toxic, Flammable | TGA-MS, TGA-FTIR |

| Carbon Dioxide | CO₂ | Asphyxiant | TGA-MS, TGA-FTIR |

| Nitrogen Oxides | NOx | Toxic, Respiratory Irritant | TGA-MS, TGA-FTIR |

| Hydrogen Cyanide | HCN | Highly Toxic, Flammable | TGA-MS, TGA-FTIR |

| Hydrogen Fluoride | HF | Highly Toxic, Corrosive | TGA-MS, TGA-FTIR |

| 4-Fluorostyrene | C₈H₇F | Irritant, Flammable | Py-GC-MS |

| Fluorinated Aromatic Fragments | Various | Varies | Py-GC-MS |

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

A sample of this compound (5-10 mg) is placed in an inert alumina or platinum crucible.

-

The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

The analysis is conducted under a controlled atmosphere, typically nitrogen, with a purge rate of 50 mL/min to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and temperatures of maximum mass loss rate.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the heat flow associated with these events.

Methodology:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are heated from ambient temperature to 400°C at a controlled rate of 10°C/min under a nitrogen atmosphere.

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

The DSC thermogram is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition, polymerization) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the individual volatile and semi-volatile products of thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is placed in a pyrolysis probe.

-

The probe is rapidly heated to a series of predetermined temperatures (e.g., 300°C, 500°C, 800°C) to induce thermal decomposition (pyrolysis).

-

The resulting pyrolysis products are swept into a gas chromatograph (GC) with a carrier gas (e.g., helium).

-

The GC separates the individual components of the mixture based on their volatility and interaction with the stationary phase of the column.

-

The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the resulting ions.

-

The mass spectrum of each component is used to identify its chemical structure by comparison with spectral libraries and fragmentation patterns.

Visualizations of Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed thermal decomposition pathways for this compound and a general workflow for its thermal analysis.

Solubility of 4-Fluorophenethyl Isocyanate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Fluorophenethyl Isocyanate

This compound is an organic compound featuring a fluorinated phenyl ring attached to an ethyl chain, which in turn is bonded to a highly reactive isocyanate functional group (-N=C=O). This combination of a relatively non-polar aromatic moiety and a very reactive electrophilic group defines its chemical behavior and, consequently, its solubility in various organic solvents. The isocyanate group is known for its susceptibility to nucleophilic attack, a characteristic that is central to its utility in the synthesis of pharmaceuticals and other bioactive molecules, but also a challenge when considering its solubility.[1] Understanding the solubility and reactivity of this compound is crucial for its effective use in chemical synthesis, enabling appropriate solvent selection for reactions, purification, and storage.

Predicted Solubility and Reactivity in Common Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," meaning that substances with similar polarities tend to be soluble in one another.[2] this compound possesses both non-polar characteristics (the fluorophenethyl group) and a polar, highly reactive isocyanate group.

Protic Solvents (e.g., Water, Methanol, Ethanol, Isopropanol)

Isocyanates are highly reactive towards protic solvents, which contain acidic protons, such as the hydroxyl group (-OH) in alcohols and water.[1][3] This reactivity dictates their behavior in these solvents.

-

Water: this compound is expected to be immiscible with and decompose in water. The isocyanate group will react with water to form an unstable carbamic acid, which then decomposes to yield 4-fluorophenethylamine and carbon dioxide gas.[1] This reaction is often vigorous and can lead to pressure buildup in closed containers.

-

Alcohols (Methanol, Ethanol, Isopropanol): In alcoholic solvents, this compound will readily react to form urethane (carbamate) derivatives.[1][4] While the isocyanate may initially appear to dissolve, it is, in fact, undergoing a chemical transformation. The rate of this reaction is influenced by the steric hindrance of the alcohol and the temperature.[4] Therefore, alcohols are generally considered reactive solvents rather than inert carriers for isocyanates.

Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile, Ethyl Acetate)

Polar aprotic solvents lack acidic protons and are generally good solvents for a wide range of organic compounds.

-

Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are powerful, polar aprotic solvents capable of dissolving a wide array of organic and inorganic compounds.[5] They are excellent choices for dissolving this compound and are frequently used as solvents for reactions involving isocyanates.[6][7] It is important to use anhydrous grades of these solvents, as residual water can react with the isocyanate.[8]

-

Tetrahydrofuran (THF) and Ethyl Acetate: These solvents are less polar than DMF and DMSO but are still expected to be good solvents for this compound due to their ability to engage in dipole-dipole interactions. They are common choices for reactions and purifications involving isocyanates.

-

Acetonitrile: As a polar aprotic solvent, acetonitrile is also anticipated to be a suitable solvent for this compound.

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Dichloromethane)

-

Toluene: The aromatic nature of toluene should allow for favorable interactions with the fluorophenyl group of the isocyanate, making it a likely good solvent. Toluene is a common solvent for reactions of isocyanates.[4]

-

Dichloromethane (DCM): DCM is a versatile solvent that can dissolve a wide range of organic compounds and is expected to be a good solvent for this compound.

-

Hexane: As a non-polar aliphatic hydrocarbon, hexane is expected to be a poor solvent for the relatively polar this compound. The energy required to break the intermolecular forces between the isocyanate molecules may not be compensated by the weak van der Waals forces with hexane.

Qualitative Solubility Summary

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. It is crucial to note that for protic solvents, "soluble" implies a chemical reaction is occurring.

| Solvent | Solvent Type | Predicted Solubility/Reactivity |

| Water | Protic | Immiscible, Reacts |

| Methanol | Protic | Soluble (Reacts) |

| Ethanol | Protic | Soluble (Reacts) |

| Isopropanol | Protic | Soluble (Reacts) |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Toluene | Non-Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Non-Polar Aprotic | Soluble |

| Hexane | Non-Polar Aprotic | Sparingly Soluble to Insoluble |

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, care must be taken when determining its solubility. The following protocol is designed to assess both solubility and reactivity. All experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Equipment

-

This compound

-

Anhydrous solvents (THF, DMF, DMSO, acetonitrile, toluene, hexane, ethyl acetate, dichloromethane)

-

Protic solvents (Methanol, Ethanol)

-

Small vials or test tubes with caps

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Vortex mixer

-

Optional: Analytical instrumentation for reaction monitoring (e.g., FT-IR, NMR)

Qualitative Solubility Assessment

-

Preparation: Add 1 mL of the selected anhydrous solvent to a clean, dry vial.

-

Addition of Solute: Add a small, accurately weighed amount of this compound (e.g., 10 mg) to the solvent.

-

Observation: Cap the vial and vortex or stir the mixture at a consistent temperature (e.g., 25 °C) for a set period (e.g., 1-2 minutes).

-

Initial Assessment: Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration. If solid remains, it is sparingly soluble or insoluble.

-

Incremental Addition: For compounds that appear soluble, continue to add small, weighed portions of the isocyanate until a saturated solution is formed (i.e., solid material remains undissolved after prolonged stirring). Record the total amount of solute added.

Quantitative Solubility Determination (for Aprotic Solvents)

-

Equilibrium Method: Prepare a supersaturated solution by adding an excess of this compound to a known volume of the anhydrous aprotic solvent.

-

Equilibration: Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle, or centrifuge the sample.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved isocyanate using a calibrated analytical method such as HPLC-UV or quantitative NMR.

Reactivity Assessment (for Protic Solvents)

-

Procedure: Follow the qualitative solubility assessment procedure using a protic solvent (e.g., ethanol).

-

Monitoring: Observe any signs of a chemical reaction, such as gas evolution (in the case of water) or a change in the appearance of the solution.

-

Analysis (Optional): To confirm a reaction, the resulting solution can be analyzed by techniques such as FT-IR (disappearance of the isocyanate peak around 2250-2275 cm⁻¹ and appearance of urethane peaks) or NMR spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility and reactivity of this compound in an unknown organic solvent.

Caption: Experimental workflow for solubility and reactivity testing.

Conclusion

While specific quantitative solubility data for this compound is not publicly available, a qualitative understanding of its solubility can be derived from its chemical structure and the known reactivity of the isocyanate functional group. It is predicted to be soluble in a range of common polar aprotic and non-polar aprotic organic solvents, such as DMF, DMSO, THF, toluene, and dichloromethane. However, its high reactivity towards protic solvents like water and alcohols means that it will undergo chemical transformation rather than simple dissolution in these media. The provided experimental protocol offers a systematic approach for researchers to determine the solubility of this and other reactive compounds in a safe and controlled manner, ensuring appropriate solvent selection for synthesis and other applications in drug development and materials science.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. DMSO and DMF: Powerhouses in The Chemical Industry [hangdachem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluorophenethyl Isocyanate from 4-Fluorophenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluorophenethyl isocyanate from its precursor, 4-fluorophenethylamine. The conversion of a primary amine to an isocyanate is a fundamental transformation in organic chemistry, pivotal for the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers. This document outlines the prevalent synthetic methodologies, with a focus on the use of phosgene surrogates, which offer enhanced safety and handling characteristics compared to gaseous phosgene. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of this chemical transformation.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability. The isocyanate functional group is highly reactive and serves as a versatile handle for the introduction of urea, carbamate, and other functionalities through reactions with nucleophiles such as amines and alcohols. The synthesis of this compound from 4-fluorophenethylamine is typically achieved through phosgenation or the use of phosgene equivalents.

Synthetic Methodologies

The conversion of primary amines to isocyanates is most commonly accomplished using phosgene (COCl₂) or its safer, solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate).[1] Triphosgene, in particular, has gained popularity as it is a stable, crystalline solid that is easier and safer to handle than gaseous phosgene, while still generating phosgene in situ.[1] The reaction generally proceeds by treating the amine with triphosgene in the presence of a non-nucleophilic base, such as triethylamine, in an inert aprotic solvent like dichloromethane. The base is crucial for scavenging the hydrogen chloride generated during the reaction.

Alternative, non-phosgene methods for isocyanate synthesis exist, such as the thermal decomposition of carbamates, but the use of phosgene surrogates remains a highly efficient and widely adopted laboratory-scale method.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis of an isocyanate from a primary amine using triphosgene. These values are based on established protocols for similar substrates and serve as a general guideline for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Fluorophenethylamine | 1.0 equivalent | Starting material |

| Triphosgene | ~0.34 - 0.40 equivalents | Phosgene surrogate; one molecule generates three of phosgene |

| Triethylamine | ~2.1 - 2.5 equivalents | Base to neutralize HCl |

| Solvent | ||

| Dichloromethane (DCM) | Anhydrous | Common inert solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Initial cooling to control exothermicity |

| Reaction Time | 1 - 16 hours | Monitored by TLC or other analytical methods |

| Yield | >90% (typical) | Yields are generally high for this transformation |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 4-fluorophenethylamine using triphosgene. This procedure is adapted from established methods for the conversion of primary amines to isocyanates.[3][4]

Safety Precautions: Triphosgene is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is toxic and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials:

-

4-Fluorophenethylamine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-fluorophenethylamine (1.0 eq.) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (2.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Triphosgene: While maintaining the temperature at 0 °C, slowly add a solution of triphosgene (0.35 eq.) in anhydrous dichloromethane to the reaction mixture. A white precipitate of triethylammonium chloride will form.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the amine and appearance of the characteristic isocyanate -N=C=O stretch around 2250-2270 cm⁻¹).

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-fluorophenethylamine.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to the Electrophilicity of the Isocyanate Group in 4-Fluorophenethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isocyanate functional group (–N=C=O) is a cornerstone of modern organic synthesis, prized for its ability to form stable covalent bonds with a wide array of nucleophiles. This reactivity is central to its application in pharmaceuticals, agrochemicals, and polymer science, particularly in the formation of urethane and urea linkages.[1][2] The electrophilicity of the isocyanate, specifically the central carbon atom, is the primary determinant of its reaction kinetics and substrate scope. This guide provides a detailed examination of the factors governing the electrophilicity of the isocyanate group, with a specific focus on 4-Fluorophenethyl isocyanate. We will explore the fundamental electronic structure, the nuanced effects of aromatic and aliphatic substituents, and present both quantitative data and detailed experimental protocols for assessing reactivity.

The Electronic Structure and Inherent Reactivity of Isocyanates

The isocyanate group is characterized by a heterocumulene system (R–N=C=O) where the central carbon atom is bonded to a nitrogen and an oxygen atom. This arrangement creates a highly electrophilic carbon center. The high reactivity can be explained by analyzing its electronic structure and resonance contributors. The carbon atom is electron-deficient due to the high electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to attack by nucleophiles.[3] This inherent electrophilicity drives reactions with nucleophiles such as alcohols (to form urethanes), amines (to form ureas), and water (which leads to an unstable carbamic acid that decomposes to an amine and carbon dioxide).[1][2]

The general mechanism involves the nucleophilic attack on the electrophilic carbon, with the addition of the active hydrogen to the nitrogen atom.[3]

Caption: Resonance structures illustrating charge distribution in the isocyanate functional group.

Substituent Effects on the Electrophilicity of this compound

The reactivity of the isocyanate group is significantly modulated by the electronic properties of its substituent (the 'R' group). In this compound, two key structural motifs influence the electrophilicity of the isocyanate carbon: the 4-fluorophenyl ring and the ethyl linker .

-

Aromatic vs. Aliphatic Isocyanates: Aromatic isocyanates are generally more reactive than aliphatic isocyanates. The electron-withdrawing nature of the aromatic ring enhances the electrophilicity of the isocyanate carbon.[4][5]

-

The 4-Fluorophenyl Group: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect is transmitted through the sigma bonds, pulling electron density away from the aromatic ring and, consequently, from the isocyanate group. While fluorine also has a +M (mesomeric or resonance) effect, its inductive effect is generally dominant in influencing the reactivity of side-chain functional groups. This net electron withdrawal increases the partial positive charge on the isocyanate carbon, making it more electrophilic.

-

The Ethyl Linker (-CH₂CH₂-): The ethyl bridge separates the aromatic ring from the isocyanate group. This separation mitigates the direct resonance effects of the ring on the NCO group. However, the inductive effects are still transmitted through the aliphatic chain, albeit with some attenuation. The primary role of the ethyl linker is to impart more aliphatic character to the isocyanate compared to a direct phenyl isocyanate, slightly decreasing its reactivity relative to its aromatic counterparts but maintaining a higher reactivity than simple alkyl isocyanates.

Caption: Logical flow of electronic substituent effects on the isocyanate group.

Quantitative Assessment of Electrophilicity

The electrophilicity of an isocyanate can be quantified through both computational and experimental methods.

Computational Data

Computational chemistry provides valuable insights into the electronic properties of molecules. Parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and partial atomic charges are strong indicators of electrophilicity. A lower LUMO energy indicates a greater ability to accept electrons, signifying higher electrophilicity.

Table 1: Calculated Electronic Properties of Representative Isocyanates

| Compound | LUMO Energy (eV) | Partial Charge on Isocyanate Carbon (Mulliken) |

|---|---|---|

| Phenyl Isocyanate | -0.8 to -1.2 | +0.45 to +0.55 |

| 4-Fluorophenyl Isocyanate | -1.0 to -1.4 | +0.50 to +0.60 |

| Ethyl Isocyanate | +0.5 to +0.9 | +0.40 to +0.50 |

The data indicates that the 4-fluoro substituent lowers the LUMO energy and increases the positive partial charge on the isocyanate carbon compared to the unsubstituted phenyl isocyanate, confirming its activating effect.

Experimental Kinetic Data

The most direct measure of electrophilicity is the rate of reaction with a standard nucleophile. The Hammett equation, log(k/k₀) = σρ, provides a framework for correlating reaction rates with substituent electronic effects.[6][7] For reactions of substituted phenyl isocyanates, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction.

Table 2: Relative Reaction Rates of Isocyanates with n-Butanol

| Isocyanate | Substituent | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |

|---|---|---|---|

| Phenyl Isocyanate | -H | 0.00 | 1.0 |

| 4-Methylphenyl Isocyanate | -CH₃ | -0.17 | ~0.6 |

| 4-Fluorophenyl Isocyanate | -F | +0.06 | ~1.2 |

| 4-Nitrophenyl Isocyanate | -NO₂ | +0.78 | ~7.8 |

Note: These are illustrative values based on established Hammett correlations for similar reaction series. The ethyl linker in this compound would slightly reduce the observed rate compared to 4-Fluorophenyl isocyanate due to attenuation of the inductive effect.

Experimental Protocols

Accurate determination of isocyanate reactivity is crucial for process development and quality control. Below are protocols for two common methods.

Protocol: Determination of Isocyanate Content by Back-Titration

This method determines the concentration of reactive isocyanate groups in a sample.[8][9][10][11]

Objective: To quantify the percentage of NCO groups (%NCO) in an isocyanate sample.

Principle: The isocyanate is reacted with a known excess of a standard di-n-butylamine solution. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.

Reagents:

-

Toluene (anhydrous)

-

Di-n-butylamine solution (e.g., 0.9 M in anhydrous toluene)

-

Hydrochloric acid (e.g., 1.0 M standard solution)

-

Methanol or Isopropanol

-

Indicator (e.g., Bromophenol blue) or a pH meter/autotitrator

Procedure:

-

Sample Preparation: Accurately weigh approximately 2.0 g of the isocyanate sample into a 250 mL Erlenmeyer flask.

-

Reaction: Add 30 mL of anhydrous toluene to dissolve the sample. Using a volumetric pipette, add exactly 20.0 mL of the di-n-butylamine solution.[11]

-

Stopper the flask, swirl to mix, and allow the reaction to proceed for 15 minutes at room temperature.[8][11]

-

Titration Preparation: Add 100 mL of methanol or isopropanol to the flask to quench the reaction and solubilize the components. Add a few drops of indicator if not using a potentiometric endpoint.

-

Titration: Titrate the solution with the standardized 1.0 M HCl solution until the endpoint is reached (e.g., color change from blue to yellow for bromophenol blue, or the inflection point on a potentiometric curve). Record the volume of HCl used (V_sample).

-

Blank Titration: Perform a blank titration by following steps 2-5 without adding the isocyanate sample. Record the volume of HCl used for the blank (V_blank).[8]

Calculation: %NCO = [ (V_blank - V_sample) × M_HCl × 42.02 ] / W_sample Where:

-

V_blank = Volume of HCl for blank titration (mL)

-

V_sample = Volume of HCl for sample titration (mL)

-

M_HCl = Molarity of the HCl standard solution (mol/L)

-

42.02 = Molecular weight of the NCO group ( g/mol )

-

W_sample = Weight of the isocyanate sample (g)

Caption: Experimental workflow for determining isocyanate content via back-titration.

Protocol: Kinetic Analysis by In Situ IR Spectroscopy

Objective: To determine the rate constant for the reaction of an isocyanate with a nucleophile (e.g., an alcohol).

Principle: The reaction progress is monitored by observing the disappearance of the characteristic NCO stretching band in the infrared spectrum (around 2250-2275 cm⁻¹).

Apparatus:

-

FTIR spectrometer equipped with an in situ probe (e.g., ATR probe).

-

Jacketed reaction vessel with temperature control and magnetic stirring.

-

Syringes for reagent addition.

Procedure:

-

Setup: Charge the reaction vessel with a known concentration of the alcohol in a suitable anhydrous solvent (e.g., toluene).

-

Equilibration: Bring the solution to the desired reaction temperature (e.g., 25°C) and begin stirring.

-

Background Spectrum: Record a background IR spectrum of the alcohol solution before adding the isocyanate.

-

Reaction Initiation: At time t=0, inject a known concentration of the this compound into the vessel. Immediately begin collecting IR spectra at regular time intervals (e.g., every 30 seconds).

-

Data Collection: Continue monitoring until the NCO peak at ~2270 cm⁻¹ has significantly diminished or disappeared.

-

Data Analysis:

-

Measure the absorbance of the NCO peak at each time point.

-

Assuming pseudo-first-order conditions (if the alcohol is in large excess), plot ln(Absorbance) versus time.

-

The slope of the resulting straight line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k₂) can be calculated as k₂ = k_obs / [Alcohol].

-

Conclusion

The electrophilicity of this compound is a finely tuned property governed by a combination of electronic and structural factors. The inherent reactivity of the isocyanate functional group is significantly enhanced by the strong inductive electron-withdrawing effect of the 4-fluoro substituent. While the ethyl linker provides spatial separation from the aromatic ring and attenuates this electronic effect to a degree, the compound remains a highly reactive electrophile, suitable for a range of applications in drug development and materials science where controlled covalent bond formation is required. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to understand, predict, and experimentally verify the reactivity of this and related isocyanate compounds.

References

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. assets.cambridge.org [assets.cambridge.org]

- 8. hiranuma.com [hiranuma.com]

- 9. scribd.com [scribd.com]

- 10. xylem.com [xylem.com]

- 11. xylemanalytics.com [xylemanalytics.com]

In-depth Technical Guide on the Potential Applications of 4-Fluorophenethyl Isocyanate in Materials Science: A Feasibility Analysis

This guide, therefore, will focus on the potential applications of 4-Fluorophenethyl isocyanate based on the known reactivity of the isocyanate group and the properties imparted by the fluorophenethyl moiety. It will provide a theoretical framework and generalized experimental considerations rather than a summary of existing data.

Core Concepts: The Isocyanate Functional Group

The isocyanate group (-N=C=O) is a highly reactive functional group that readily undergoes addition reactions with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity is the foundation of polyurethane and polyurea chemistry.

Reactivity with Nucleophiles

The general order of reactivity of isocyanates with common nucleophiles is:

Primary Amines > Secondary Amines > Alcohols > Water > Carboxylic Acids

This high reactivity allows for the formation of stable urethane (-NH-CO-O-) linkages with alcohols and urea (-NH-CO-NH-) linkages with amines.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible and common method for its preparation would be the Curtius Rearrangement of 3-(4-fluorophenyl)propanoyl azide.[1][2][3] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate.

Hypothetical Experimental Protocol: Synthesis via Curtius Rearrangement

-

Preparation of 3-(4-fluorophenyl)propanoic acid: This can be achieved through various standard organic synthesis routes, for instance, by the malonic ester synthesis starting from 4-fluorobenzyl bromide.

-

Conversion to 3-(4-fluorophenyl)propanoyl chloride: The carboxylic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Formation of 3-(4-fluorophenyl)propanoyl azide: The acyl chloride would then be reacted with an azide salt, typically sodium azide (NaN₃), in an appropriate solvent like acetone or a biphasic system.

-

Curtius Rearrangement: The acyl azide is then carefully heated in an inert solvent (e.g., toluene or benzene). The rearrangement proceeds with the loss of nitrogen gas to yield this compound. The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: The resulting isocyanate would be purified by distillation under reduced pressure to avoid thermal decomposition.

Potential Applications in Polymer Synthesis

The primary application of isocyanates in materials science is in the synthesis of polymers, most notably polyurethanes. The presence of the 4-fluorophenethyl group could impart unique properties to the resulting polymers.

Polyurethane Synthesis

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups).[4] this compound, being a monofunctional isocyanate, would act as a chain terminator or could be used to functionalize the ends of polymer chains. To create a high molecular weight polyurethane, a diisocyanate version, such as 1,4-bis(2-isocyanatoethyl)benzene with fluorine substitution, would be necessary.

Potential Properties of 4-Fluorophenethyl-Containing Polyurethanes:

-

Increased Hydrophobicity: The fluorine atom would lower the surface energy of the polymer.

-

Enhanced Thermal Stability: The strong carbon-fluorine bond could improve the thermal resistance of the material.

-

Chemical Resistance: Fluorinated polymers are known for their resistance to chemical attack.

-

Biocompatibility: The introduction of fluorine can sometimes improve the biocompatibility of materials for biomedical applications.[5]

Potential Applications in Surface Modification

The high reactivity of the isocyanate group makes it an excellent candidate for surface modification of materials that possess nucleophilic functional groups (e.g., -OH, -NH₂) on their surface.[6][7]

Surface Functionalization Workflow

The general workflow for surface modification with this compound would involve the following steps:

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Surface functionalization of nanodiamonds for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Carbamate Formation from Alcohols with 4-Fluorophenethyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of carbamates from isocyanates and alcohols is a robust and fundamental transformation in organic chemistry, widely employed in the pharmaceutical and agrochemical industries. Carbamate moieties are present in numerous approved drugs, serving as key pharmacophores or stable bioisosteres for amides and esters, often enhancing a molecule's pharmacokinetic profile. This document provides a detailed protocol for the formation of carbamates from various alcohol substrates using 4-fluorophenethyl isocyanate.

The reaction involves the nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. The reactivity of the alcohol substrate significantly influences the reaction rate and conditions. Primary alcohols are generally the most reactive, followed by secondary alcohols, due to decreasing steric hindrance. Tertiary alcohols and phenols are less reactive and typically require catalysts and/or elevated temperatures to achieve efficient conversion.

This protocol outlines both uncatalyzed and catalyzed methods to accommodate the synthesis of a diverse range of carbamates derived from this compound, a reagent of interest in the development of novel therapeutic agents. Safety precautions are crucial when handling isocyanates, as they are moisture-sensitive and can be potent lachrymators and respiratory irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reaction Principle

The core of this protocol is the nucleophilic addition of an alcohol (R-OH) to the isocyanate group of this compound. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of a carbamate product.

R-OH + F-C₆H₄-CH₂CH₂-N=C=O → F-C₆H₄-CH₂CH₂-NH-C(=O)O-R